tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₃NO₃. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl1,7-diazaspiro[3.5]nonane-1-carboxylate
Uniqueness
tert-Butyl6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-7-13(14)6-4-5-10(15)9-13/h10,15H,4-9H2,1-3H3 |
InChI Key |
ABXMAKMUBUVZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCCC(C2)O |
Origin of Product |
United States |
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